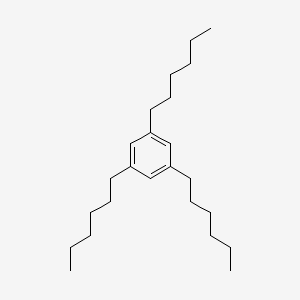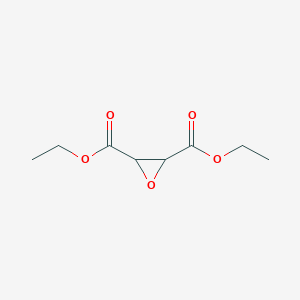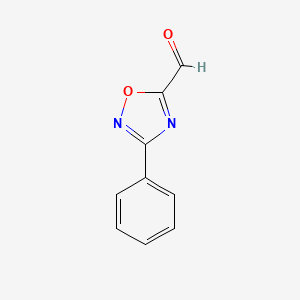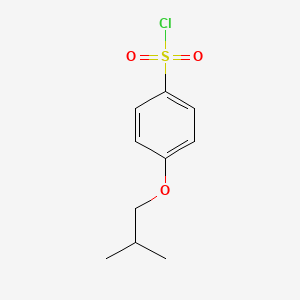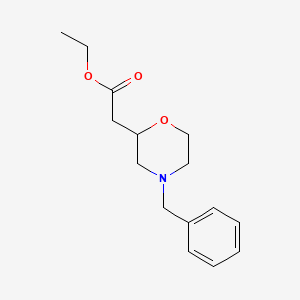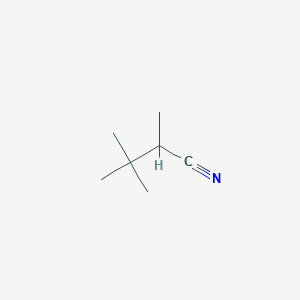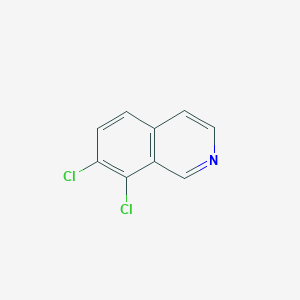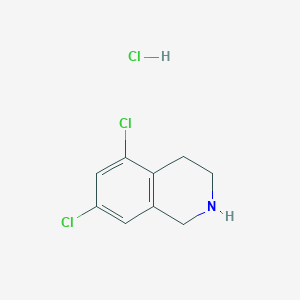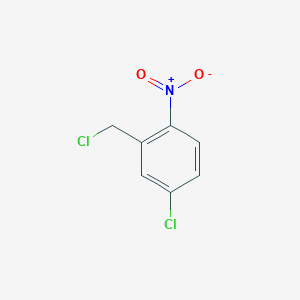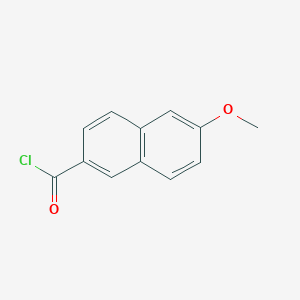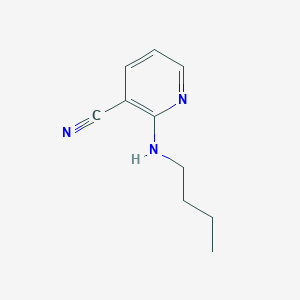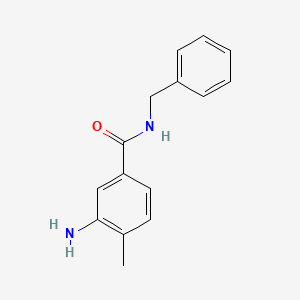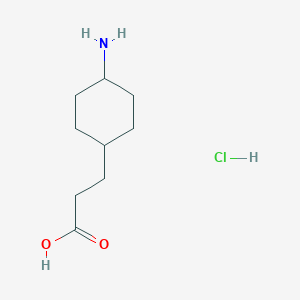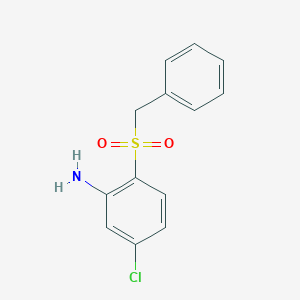![molecular formula C14H18N2O B1367206 4-phenyl-2,8-Diazaspiro[4.5]decan-3-one CAS No. 79139-66-5](/img/structure/B1367206.png)
4-phenyl-2,8-Diazaspiro[4.5]decan-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular structure of “4-phenyl-2,8-Diazaspiro[4.5]decan-3-one” is represented by the InChI code:1S/C14H18N2O.ClH/c17-13-12 (11-4-2-1-3-5-11)14 (10-16-13)6-8-15-9-7-14;/h1-5,12,15H,6-10H2, (H,16,17);1H . The molecular weight is 266.77 . Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It should be stored in a sealed container in a dry environment .科学的研究の応用
T-Type Calcium Channel Antagonists
- Research by Fritch & Krajewski (2010) focused on the use of substituted 2,8-diazaspiro[4.5]decan-1-one compounds as potent T-type calcium channel inhibitors. These compounds showed modest selectivity over L-type calcium channels.
GlyT1 Inhibitors
- A study by Alberati et al. (2006) discovered a class of 4-aryl-8-(2-hydroxy-2-phenyl-cyclohexyl)-2,8-diaza-spiro[4.5]decan-1-ones as potent and selective GlyT1 inhibitors. These compounds showed improved metabolic stability and pharmacokinetic profiles.
CCR4 Antagonists
- Shukla et al. (2016) synthesized potent CCR4 antagonists using 2,8-diazaspiro[4.5]decan-8-yl)pyrimidin-4-amine, demonstrating high affinity in various assays and the ability to induce endocytosis of CCR4.
Prolyl Hydroxylase Domain-Containing Protein 2 (PHD2) Inhibitors
- Research by Deng et al. (2013) revealed a novel complex crystal structure of PHD2 with its inhibitor, a 2,8-diazaspiro[4.5]decan-1-one analogue, leading to the discovery of a compound with high potency and a good oral pharmacokinetic profile.
Antifungal Agents
- Li et al. (2019) designed and synthesized 2,8-diazaspiro[4.5]decan-1-one derivatives as chitin synthase inhibitors and antifungal agents. These compounds showed promising antifungal activity against various fungi.
Safety And Hazards
The compound is classified under the GHS07 hazard class . It has hazard statements H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .
特性
IUPAC Name |
4-phenyl-2,8-diazaspiro[4.5]decan-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O/c17-13-12(11-4-2-1-3-5-11)14(10-16-13)6-8-15-9-7-14/h1-5,12,15H,6-10H2,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWGUXHOVQQNFJG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12CNC(=O)C2C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30507613 |
Source


|
| Record name | 4-Phenyl-2,8-diazaspiro[4.5]decan-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30507613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-phenyl-2,8-Diazaspiro[4.5]decan-3-one | |
CAS RN |
79139-66-5 |
Source


|
| Record name | 4-Phenyl-2,8-diazaspiro[4.5]decan-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30507613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

